molecular formula C11H14N2O4 B2922176 Ethyl 4-nitro-L-phenylalanine CAS No. 34276-53-4

Ethyl 4-nitro-L-phenylalanine

Cat. No.: B2922176
CAS No.: 34276-53-4
M. Wt: 238.243
InChI Key: BNIKYBDDYIQCEB-JTQLQIEISA-N
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Description

Ethyl 4-nitro-L-phenylalanine is an organic compound classified as an amino acid derivative. It is characterized by the presence of an ethyl ester group and a nitro group attached to the phenylalanine backbone.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-nitro-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Ethyl 4-nitro-L-phenylalanine can be compared with other similar compounds, such as:

    4-nitro-L-phenylalanine: Lacks the ethyl ester group, making it less lipophilic.

    Ethyl 4-amino-L-phenylalanine:

Properties

IUPAC Name

ethyl (2S)-2-amino-3-(4-nitrophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-2-17-11(14)10(12)7-8-3-5-9(6-4-8)13(15)16/h3-6,10H,2,7,12H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIKYBDDYIQCEB-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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